AX20017
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Overview
Description
AX20017 is a small-molecule inhibitor of protein kinase G (PknG), a serine/threonine protein kinase expressed by pathogenic mycobacteria such as Mycobacterium tuberculosis . This compound has garnered significant attention due to its potential in combating tuberculosis by targeting the ATP binding site of the kinase domain, leading to the death of internalized mycobacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AX20017 involves the formation of a tetrahydrobenzothiophene core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The tetrahydrobenzothiophene core is synthesized through a series of cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against PknG.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common solvents and reagents used in the synthesis include dimethyl sulfoxide (DMSO) and various organic solvents .
Chemical Reactions Analysis
Types of Reactions
AX20017 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: This compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include modified derivatives of this compound with altered functional groups, which can potentially enhance or modify its biological activity .
Scientific Research Applications
AX20017 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in studies involving protein kinase inhibitors.
Biology: Employed in research on mycobacterial infections and intracellular survival mechanisms.
Medicine: Investigated for its potential as a therapeutic agent against tuberculosis.
Industry: Utilized in the development of new antibacterial agents and drug discovery.
Mechanism of Action
AX20017 exerts its effects by specifically inhibiting the activity of protein kinase G (PknG). The compound binds deep within the adenosine-binding site of the kinase domain, targeting an active conformation of the kinase. This inhibition prevents the mycobacteria from blocking intracellular degradation in lysosomes, leading to their transfer to lysosomes and subsequent killing . The unique set of amino acid side chains in the binding pocket of PknG ensures the specificity of this compound .
Comparison with Similar Compounds
Similar Compounds
CTK7A: A compound targeting the same kinase but with a different chemical structure and mechanism of action.
Uniqueness of AX20017
This compound is unique due to its highly specific binding to the PknG kinase domain, which is not found in any human kinase. This specificity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c14-11(16)10-8-3-1-2-4-9(8)18-13(10)15-12(17)7-5-6-7/h7H,1-6H2,(H2,14,16)(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATFNEMGBRWLHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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